molecular formula C11H22O B13642674 4-Tert-butyl-1-methylcyclohexan-1-ol CAS No. 6353-54-4

4-Tert-butyl-1-methylcyclohexan-1-ol

Cat. No.: B13642674
CAS No.: 6353-54-4
M. Wt: 170.29 g/mol
InChI Key: SSIUIKNPZLRZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-1-methylcyclohexan-1-ol (CAS 6353-54-4) is a tertiary alcohol with a molecular formula of C11H22O and a molecular weight of 170.29 g/mol. This substituted cyclohexanol is a valuable model compound in advanced organic chemistry research, particularly for investigating stereochemistry and reaction mechanisms . The compound's key structural feature is the tert-butyl group at the cyclohexane ring's 4-position. With a high conformational A-value of approximately 5 kcal/mol, this group exhibits a strong preference for the equatorial position, effectively locking the ring into a single chair conformation and preventing ring flipping . This conformational locking makes the compound an excellent tool for studying the fixed spatial orientation of substituents and the stereochemical outcomes of chemical reactions, as the relative positions of the methyl and hydroxyl groups at the C1 position are well-defined . As a tertiary alcohol, this compound is a prime substrate for studying unimolecular reaction mechanisms (Sₙ1 and E1). Its hydroxyl group, upon protonation, forms a good leaving group (water), facilitating the formation of a stable tertiary carbocation intermediate . Researchers can use this molecule to explore the kinetics, regioselectivity, and stereochemistry of subsequent nucleophilic substitution or elimination pathways . A classical synthetic route to this alcohol involves the Grignard addition of methylmagnesium halides to 4-tert-butylcyclohexanone, which yields a mixture of cis and trans diastereomers whose ratio is influenced by the stereochemistry of nucleophilic attack on the carbonyl . Application Notes: This compound is ideally suited for foundational studies in conformational analysis, stereochemistry, and carbocation-based reaction mechanisms. It serves as a critical model for understanding steric strain and 1,3-diaxial interactions in cyclohexane systems. Handling Note: For research use only. Not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6353-54-4

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-10(2,3)9-5-7-11(4,12)8-6-9/h9,12H,5-8H2,1-4H3

InChI Key

SSIUIKNPZLRZLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)O

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyl 1 Methylcyclohexan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis of 4-Tert-butyl-1-methylcyclohexan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a tertiary alcohol like this compound, the most logical disconnection occurs at one of the carbon-carbon bonds originating from the carbon atom bearing the hydroxyl group.

Given the structure of this compound, a disconnection of the methyl group from the tertiary carbinol center is the most strategic choice. This disconnection reveals two key synthons: a methyl anion equivalent and a carbonyl compound. The positively charged synthon is the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. The negatively charged synthon is a methyl nucleophile.

This retrosynthetic step points directly to the forward synthesis: the reaction of 4-tert-butylcyclohexanone with a methyl organometallic reagent, such as a Grignard reagent (methylmagnesium halide) or an organolithium reagent (methyllithium). This approach is the most common and direct route to the target molecule.

Classical Synthetic Approaches

The forward synthesis, as suggested by the retrosynthetic analysis, primarily involves the addition of methyl nucleophiles to 4-tert-butylcyclohexanone.

Grignard Addition Reactions to 4-Tert-butylcyclohexanone

The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), to 4-tert-butylcyclohexanone is a well-established method for the synthesis of this compound. The reaction proceeds via nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

The stereochemical outcome of this reaction is of particular interest. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational rigidity leads to two possible directions of nucleophilic attack on the carbonyl carbon: axial attack and equatorial attack.

Axial attack: The nucleophile approaches from the top face of the ring, leading to the formation of the cis-isomer, where the newly added methyl group is axial and the hydroxyl group is equatorial.

Equatorial attack: The nucleophile approaches from the bottom face of the ring, resulting in the trans-isomer, where the methyl group is equatorial and the hydroxyl group is axial.

Research has shown that the ratio of these two diastereomers is influenced by the specific Grignard reagent used and the solvent. Generally, smaller nucleophiles tend to favor axial attack due to less steric hindrance with the axial hydrogens at the C3 and C5 positions.

Stereoselectivity of Methyl Grignard Addition to 4-Tert-butylcyclohexanone
Grignard ReagentSolventPercentage of Axial Attack (cis-product)Percentage of Equatorial Attack (trans-product)
CH₃MgBrDiethyl ether65%35%
CH₃MgIDiethyl ether50%50%
CH₃MgClDiethyl ether72%28%

Organolithium Reagent Addition Reactions

Methyllithium (CH₃Li) is another potent methyl nucleophile used for the synthesis of this compound. Organolithium reagents are generally more reactive than their Grignard counterparts, and these reactions are often conducted at low temperatures to prevent side reactions.

Similar to Grignard reagents, the addition of methyllithium to 4-tert-butylcyclohexanone yields a mixture of the cis and trans diastereomers. The stereoselectivity is also governed by the principles of axial and equatorial attack. Studies have indicated that methyllithium exhibits a selectivity that is comparable to some Grignard reagents, often favoring axial attack to a moderate degree.

Stereoselectivity of Methyllithium Addition to 4-Tert-butylcyclohexanone
Organolithium ReagentSolventPercentage of Axial Attack (cis-product)Percentage of Equatorial Attack (trans-product)
CH₃LiDiethyl ether~70-75%~25-30%

Reduction of Corresponding Ketones and Subsequent Alkylation Strategies

An alternative, though less direct and generally less efficient, synthetic strategy involves the reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol, followed by an attempt at methylation.

The first step, the reduction of the ketone, can be achieved with high stereoselectivity. For instance, reduction with lithium aluminum hydride (LiAlH₄) predominantly yields the trans-alcohol (equatorial hydroxyl group), while reduction with bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) gives the cis-alcohol (axial hydroxyl group) with high selectivity.

However, the subsequent alkylation of the secondary alcohol to form the tertiary alcohol presents significant challenges. The direct methylation of the hydroxyl group to form a carbon-carbon bond is not a feasible reaction. A more plausible, albeit multi-step, approach would involve converting the alcohol into a leaving group, followed by elimination to form an alkene, and then subsequent hydroboration-oxidation or other methods to re-introduce the hydroxyl group in a way that allows for the formation of the tertiary center. This convoluted pathway makes it an unattractive option compared to the directness of Grignard or organolithium addition.

Stereoselective and Stereospecific Synthesis

The synthesis of specific stereoisomers of this compound is a key area of study, leveraging the conformational bias of the starting ketone.

Diastereoselective Synthesis of cis- and trans-4-Tert-butyl-1-methylcyclohexan-1-ol

The diastereoselective synthesis of the cis and trans isomers hinges on controlling the facial selectivity of the nucleophilic attack on the carbonyl group of 4-tert-butylcyclohexanone. The preference for axial versus equatorial attack is a delicate balance of steric and electronic factors.

The prevailing model for predicting the stereochemical outcome of nucleophilic additions to cyclohexanones considers torsional strain and steric hindrance. Axial attack is generally favored by smaller nucleophiles as it avoids steric repulsion with the bulky equatorial tert-butyl group. However, as the size of the nucleophile increases, the 1,3-diaxial interactions with the axial hydrogens at C3 and C5 become more pronounced, leading to a preference for equatorial attack.

The data presented in the tables for Grignard and organolithium reagents illustrate this principle. The relatively small methyl group of these reagents leads to a general preference for axial attack, resulting in a higher proportion of the cis-isomer. To achieve higher diastereoselectivity for the trans-isomer, one would need to employ a bulkier methylating agent or a different synthetic strategy altogether, though options for a "bulky" methyl nucleophile are limited. The use of different metal counterions and solvents can also subtly influence the transition state energies, thereby altering the diastereomeric ratio.

Chiral Auxiliary Approaches for Enantioselective Synthesis (if applicable to specific derivatives)

While the Grignard reaction on 4-tert-butylcyclohexanone produces a racemic mixture of the two diastereomers, enantioselective synthesis of specific derivatives can theoretically be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.

One potential, though not widely documented for this specific molecule, strategy involves the formation of a chiral hydrazone from 4-tert-butylcyclohexanone. The chiral auxiliary, often derived from a readily available chiral pool molecule like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), directs the approach of the methylating agent to one face of the molecule.

The general steps would involve:

Reaction of 4-tert-butylcyclohexanone with a chiral hydrazine to form a chiral hydrazone.

Deprotonation to form a chiral aza-enolate.

Diastereoselective methylation of the aza-enolate.

Removal of the chiral auxiliary to yield the enantiomerically enriched 1-methylated ketone, which can then be reduced to the desired chiral alcohol.

This approach would lead to the synthesis of specific enantiomers of the cis and trans isomers of this compound derivatives. However, it is important to note that the application of this methodology to 4-tert-butylcyclohexanone for the synthesis of the titular compound is not extensively reported in the literature, and its efficiency would depend on the diastereoselectivity of the methylation step.

Mechanistic Aspects of Stereocontrol in Synthesis

The stereochemical outcome of the nucleophilic addition of a methyl group to 4-tert-butylcyclohexanone is governed by the principles of axial and equatorial attack. The conformationally locked chair, with the equatorial tert-butyl group, presents two distinct faces of the carbonyl group to the incoming nucleophile.

Axial Attack: The nucleophile approaches the carbonyl carbon from the axial face, leading to the formation of an equatorial alcohol. In the case of methylation, this results in the trans isomer where the newly formed methyl group is in the axial position and the hydroxyl group is equatorial.

Equatorial Attack: The nucleophile approaches from the equatorial face, resulting in an axial alcohol. For methylation, this yields the cis isomer, with an axial hydroxyl group and an equatorial methyl group.

The preferred direction of attack is influenced by a combination of steric and electronic factors. For small nucleophiles, such as the methyl group from methylmagnesium bromide or methyllithium, axial attack is often favored to avoid torsional strain with the adjacent axial hydrogens. However, as the size of the nucleophile increases, equatorial attack becomes more favorable to minimize steric hindrance with the axial hydrogens at the C3 and C5 positions.

In the case of the methylation of 4-tert-butylcyclohexanone, the predominant product is typically the cis isomer, resulting from the equatorial attack of the methyl group. This suggests that for the methyl nucleophile, minimizing steric interactions with the axial hydrogens is a dominant factor.

Derivatization Strategies for Spectroscopic and Mechanistic Probes

The hydroxyl group of this compound serves as a key functional handle for derivatization, allowing for the synthesis of various compounds useful as spectroscopic and mechanistic probes.

Esterification and Etherification Reactions

Esterification: The tertiary and sterically hindered nature of the hydroxyl group in this compound makes esterification challenging via traditional Fischer esterification methods due to competing elimination reactions. More effective methods for esterifying sterically hindered alcohols include:

Reaction with Acyl Chlorides or Anhydrides in the Presence of a Non-nucleophilic Base: This method avoids the strongly acidic conditions of Fischer esterification. The use of a base like pyridine or triethylamine neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for reaction with the sterically hindered alcohol.

Etherification: Similar to esterification, the steric hindrance of the tertiary alcohol makes Williamson ether synthesis, which proceeds via an SN2 mechanism, difficult. Alternative methods for the etherification of sterically hindered tertiary alcohols include:

Reaction of the Alkoxide with a Highly Reactive Alkylating Agent: While challenging, the formation of the alkoxide of this compound followed by reaction with a very reactive and unhindered electrophile like methyl triflate or methyl iodide under forcing conditions may yield the corresponding ether.

Acid-Catalyzed Addition to Alkenes: The alcohol can be protonated to form a good leaving group (water), generating a tertiary carbocation which can then be trapped by an alkene to form an ether. This method, however, is often limited by competing elimination and rearrangement reactions.

Halogenation at the Hydroxyl Position

The conversion of the hydroxyl group of this compound to a halogen is typically achieved using reagents that favor an SN1-type mechanism due to the stability of the tertiary carbocation intermediate.

Reaction with Hydrogen Halides: Treatment with concentrated hydrohalic acids (e.g., HCl, HBr) can lead to the corresponding tertiary alkyl halide. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by departure of water to form a stable tertiary carbocation. The halide ion then attacks the carbocation.

Reaction with Thionyl Chloride (SOCl2): In the presence of a base like pyridine, thionyl chloride can convert the tertiary alcohol to the corresponding alkyl chloride. The reaction likely proceeds through the formation of a chlorosulfite intermediate. The presence of pyridine can influence the stereochemical outcome and helps to neutralize the HCl byproduct.

These derivatization strategies provide access to a range of compounds with modified properties, which can be valuable for further synthetic transformations or for studying reaction mechanisms and spectroscopic properties.

Conformational Analysis and Stereochemical Elucidation of 4 Tert Butyl 1 Methylcyclohexan 1 Ol

Principles of Cyclohexane (B81311) Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For cyclic molecules like cyclohexane, the conformational possibilities are restricted by the ring structure. The study of these three-dimensional structures and their relative energies is fundamental to understanding the molecule's stability and reactivity.

Chair Conformations and Inversion Dynamics

Cyclohexane predominantly adopts a non-planar, puckered conformation to relieve angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent bonds). The most stable of these conformations is the "chair" conformation. gmu.edumasterorganicchemistry.com In this arrangement, all bond angles are close to tetrahedral, and all hydrogen atoms on adjacent carbons are perfectly staggered, minimizing steric strain. libretexts.org

The cyclohexane ring is not static; it undergoes a dynamic conformational interconversion known as a "ring flip" or "chair inversion". masterorganicchemistry.com During this process, which has an activation barrier of approximately 10 kcal/mol, the ring passes through higher-energy intermediate conformations (like the "half-chair" and "twist-boat"). masterorganicchemistry.com The result of a ring flip is the conversion of all axial bonds to equatorial bonds, and vice versa. gmu.edumasterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy and are in a rapid equilibrium. gmu.edu

A-Values and Conformational Preferences of Substituents

When a substituent replaces a hydrogen atom on the cyclohexane ring, the two chair conformers are no longer equal in energy. gmu.edu A substituent can occupy either an axial position (pointing perpendicular to the general plane of the ring) or an equatorial position (pointing outwards from the perimeter of the ring). Generally, the conformer with the substituent in the equatorial position is more stable. libretexts.orglibretexts.org

The preference for the equatorial position is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric hindrance with the other two axial atoms (usually hydrogens) on the same side of the ring, located on carbons 3 and 5 relative to the substituent. libretexts.org

The energy difference between the axial and equatorial conformers for a given substituent is quantified by its "A-value". masterorganicchemistry.comwikipedia.org The A-value is defined as the change in Gibbs free energy (ΔG°) for the equilibrium between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position and thus a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.orgpharmacy180.com These values are crucial for predicting the most stable conformation of substituted cyclohexanes. wikipedia.org

SubstituentA-Value (kcal/mol)
-OH (Hydroxyl)0.87 masterorganicchemistry.com
-CH₃ (Methyl)1.70 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)4.9 masterorganicchemistry.com

The tert-butyl group has a particularly large A-value, indicating a very strong preference for the equatorial position. This steric demand is so significant that a tert-butyl group is often considered to "lock" the cyclohexane ring into the conformation where it is equatorial. masterorganicchemistry.com

Conformational Isomers of 4-Tert-butyl-1-methylcyclohexan-1-ol

The principles of conformational analysis can be applied to elucidate the stereochemistry of this compound. This molecule has three substituents on the cyclohexane ring: a tert-butyl group at position 4, and both a methyl group and a hydroxyl group attached to position 1.

cis- and trans-Diastereomers

Due to the substitution pattern, this compound can exist as a pair of diastereomers: cis and trans. Diastereomers are stereoisomers that are not mirror images of each other. brainly.com The cis/trans designation refers to the relative spatial arrangement of substituents on the ring. In this case, the relationship is typically defined between the hydroxyl group at C1 and the tert-butyl group at C4.

cis-4-tert-butyl-1-methylcyclohexan-1-ol : The hydroxyl group and the tert-butyl group are on the same face of the cyclohexane ring.

trans-4-tert-butyl-1-methylcyclohexan-1-ol : The hydroxyl group and the tert-butyl group are on opposite faces of the ring.

Axial and Equatorial Conformations of the Methyl and Hydroxyl Groups

The conformational analysis of these diastereomers is greatly simplified by the presence of the tert-butyl group. With an A-value of approximately 4.9 kcal/mol, the energetic cost of placing the tert-butyl group in an axial position is prohibitively high. masterorganicchemistry.com Therefore, the cyclohexane ring is effectively locked in a chair conformation where the tert-butyl group occupies an equatorial position. This allows for a focused analysis of the substituents at the C1 position for each diastereomer.

For the cis-isomer: With the C4 tert-butyl group in the equatorial position, a cis relationship requires the C1 hydroxyl group to be in the axial position. Since the methyl group is also on C1, it must occupy the remaining equatorial position. Thus, the most stable and predominant conformation of the cis-isomer has an equatorial tert-butyl group, an equatorial methyl group, and an axial hydroxyl group.

For the trans-isomer: With the C4 tert-butyl group in the equatorial position, a trans relationship requires the C1 hydroxyl group to also be in an equatorial position. Consequently, the C1 methyl group must occupy the axial position. The most stable conformation of the trans-isomer, therefore, features an equatorial tert-butyl group, an axial methyl group, and an equatorial hydroxyl group.

Quantitative Assessment of Conformational Equilibria

The relative stability of the cis and trans diastereomers can be quantitatively assessed by comparing the steric strain in their most stable conformations. Since the bulky tert-butyl group remains equatorial in both isomers, the difference in stability arises from the 1,3-diaxial interactions experienced by the axial substituent at the C1 position.

In the stable conformer of cis-4-tert-butyl-1-methylcyclohexan-1-ol , the hydroxyl group is axial. The steric strain introduced by these 1,3-diaxial interactions is approximately equal to the A-value for an -OH group, which is 0.87 kcal/mol . masterorganicchemistry.com

In the stable conformer of trans-4-tert-butyl-1-methylcyclohexan-1-ol , the methyl group is axial. The steric strain from its 1,3-diaxial interactions is given by the A-value for a -CH₃ group, which is 1.70 kcal/mol . masterorganicchemistry.com

By comparing these strain energies, it is evident that the cis-isomer is more stable than the trans-isomer. The energy difference (ΔG°) between the two diastereomers is approximately:

ΔG° = (Strain in trans-isomer) - (Strain in cis-isomer) ΔG° ≈ A-value(CH₃) - A-value(OH) = 1.70 kcal/mol - 0.87 kcal/mol = 0.83 kcal/mol

This energy difference indicates that at equilibrium, the cis-isomer will be the major component. Using the equation ΔG° = -RTlnK (where R is the gas constant and T is the temperature in Kelvin), the equilibrium constant (K) can be calculated, showing a clear preference for the formation of the cis diastereomer over the trans diastereomer. libretexts.org

Factors Influencing Conformational Preferences

The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle and torsional strain. In substituted cyclohexanes, the two non-equivalent chair conformers that interconvert via ring-flipping are no longer equal in energy. The thermodynamic preference for one conformer over the other is governed by the spatial arrangement of the substituents and the interactions that arise.

Steric Interactions (e.g., 1,3-Diaxial Interactions)

Steric hindrance is the most significant factor in determining the conformational preferences of this compound. Substituents in the axial position experience destabilizing steric interactions with the other two axial atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). These gauche-butane-like interactions are termed 1,3-diaxial interactions. libretexts.orgchemistrysteps.com

The tert-butyl group is exceptionally bulky and, therefore, has a very strong preference for the equatorial position to avoid severe 1,3-diaxial strain. libretexts.org The energetic penalty for placing a tert-butyl group in the axial position is substantial, estimated to be around 21-22.8 kJ/mol. libretexts.orglibretexts.org This high energy cost effectively "locks" the cyclohexane ring in a single chair conformation where the tert-butyl group occupies an equatorial position.

This conformational locking dictates the relative positions of the methyl and hydroxyl groups at the C1 position. Two diastereomers exist: cis and trans, defined by the relationship between the methyl and hydroxyl groups.

trans-4-Tert-butyl-1-methylcyclohexan-1-ol: In this isomer, one substituent at C1 is axial and the other is equatorial. With the tert-butyl group fixed in the equatorial position at C4, two chair conformations are possible in principle, but the ring-flip is energetically prohibitive. The more stable conformer will have the larger of the two C1 substituents, the methyl group, in the equatorial position, leaving the smaller hydroxyl group in the axial position.

cis-4-Tert-butyl-1-methylcyclohexan-1-ol: In this isomer, both substituents at C1 are either axial or equatorial. Given the fixed equatorial position of the tert-butyl group, the conformation with both the methyl and hydroxyl groups in equatorial positions is not possible. Therefore, one must be axial and the other equatorial. However, the nomenclature cis in a 1,1-disubstituted cyclohexane is ambiguous without further stereochemical definition. For the purpose of this analysis, we will consider the two possible arrangements at C1 where the tert-butyl at C4 is equatorial.

The stability of these conformations is quantified by A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 1: A-Values (Steric Strain Energy) for Axial Substituents
SubstituentA-Value (kJ/mol)Reference
-CH₃ (Methyl)7.12 - 7.6 libretexts.orgualberta.ca
-OH (Hydroxyl)1.96 - 4.2 ualberta.ca
-C(CH₃)₃ (Tert-butyl)~20 - 22.8 libretexts.orgualberta.ca

Based on these values, we can analyze the steric strain for the two primary isomers, assuming the tert-butyl group is equatorial:

Isomer A (e.g., trans) : Equatorial methyl group, axial hydroxyl group.

The axial hydroxyl group introduces 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Total Steric Strain ≈ 1.96 kJ/mol (from the axial -OH). ualberta.ca

Isomer B (e.g., trans) : Axial methyl group, equatorial hydroxyl group.

The axial methyl group introduces more significant 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Total Steric Strain ≈ 7.12 kJ/mol (from the axial -CH₃). ualberta.ca

This analysis demonstrates that the conformer with the hydroxyl group in the axial position and the methyl group in the equatorial position (Isomer A) is the more stable of the two trans possibilities.

Table 2: Estimated 1,3-Diaxial Strain in this compound Isomers
Isomer Configuration (at C1)Axial SubstituentEquatorial SubstituentEstimated Strain Energy (kJ/mol)Relative Stability
trans-a-OH-CH₃~1.96More Stable
trans-b-CH₃-OH~7.12Less Stable

Intramolecular Hydrogen Bonding (if present)

The potential for intramolecular hydrogen bonding exists in the isomer where the hydroxyl group occupies an axial position. In this orientation, the hydroxyl proton could theoretically interact with the electron clouds of the axial hydrogens at C3 and C5 or with the C-C bonds of the ring itself. Such an interaction, if present, would be weak but could provide a small degree of stabilization to the conformer with the axial hydroxyl group. This might partially offset the steric strain associated with the axial position. Definitive experimental evidence, such as specific findings from infrared (IR) spectroscopy in dilute non-polar solvents, would be required to confirm the presence and significance of such bonding in this compound.

Temperature-Dependent Conformational Studies

The equilibrium between different conformers is temperature-dependent. The relationship between the free energy difference (ΔG°) between conformers and the equilibrium constant (K) is given by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.org For conformations with a small energy difference, both are significantly populated at room temperature, and changes in temperature can noticeably shift the equilibrium.

However, in this compound, the large energy difference imposed by the equatorial tert-butyl group means that the equilibrium lies overwhelmingly toward a single conformation. The energy required for a ring-flip to place the tert-butyl group in the axial position is prohibitively high. Consequently, at normal temperatures, the population of the ring-flipped conformer is negligible.

Techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are used to study such equilibria. By lowering the temperature, the rate of interconversion between conformers can be slowed to the point where signals for individual conformers can be observed. For this compound, such a study would likely only confirm the rigidity of the ring, as significant population of the conformer with an axial tert-butyl group would not be expected even at very low temperatures.

Advanced Spectroscopic Characterization for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the molecular structure, connectivity, and spatial arrangement of atoms. For 4-tert-butyl-1-methylcyclohexan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to differentiate between its diastereomers and to confirm their conformational assignments.

Proton NMR is a primary technique for assessing the diastereomeric purity and assigning the conformation of this compound isomers. The chemical shifts and, more importantly, the spin-spin coupling constants of the cyclohexane (B81311) ring protons provide definitive evidence for the axial or equatorial orientation of the methyl and hydroxyl groups at the C1 position.

The ¹H NMR spectrum of this compound displays characteristic signals for the different types of protons. The tert-butyl group typically appears as a sharp singlet around 0.8-0.9 ppm due to the magnetic equivalence of its nine protons. The methyl group attached to C1 also produces a singlet, with its exact chemical shift being highly dependent on its orientation. An axial methyl group is generally more shielded and appears at a slightly higher field (lower ppm) compared to an equatorial methyl group.

The protons on the cyclohexane ring appear as a series of complex multiplets. Protons attached to carbons adjacent to the oxygen-bearing carbon (C2 and C6) are deshielded and resonate further downfield. The distinction between axial and equatorial protons is a key feature; axial protons are typically found at a higher field (more shielded) than their equatorial counterparts on the same carbon atom, a phenomenon attributed to the anisotropic effect of C-C single bonds in the ring.

Proton TypeTypical Chemical Shift (δ, ppm)Expected MultiplicityConformational Notes
tert-Butyl (-C(CH₃)₃)~0.85Singlet (s)Locked in the equatorial position.
C1-Methyl (-CH₃)~1.1-1.3Singlet (s)Chemical shift is sensitive to axial vs. equatorial orientation.
Cyclohexane Ring (Axial)~1.0-1.8Multiplet (m)Generally shielded (upfield) compared to equatorial protons.
Cyclohexane Ring (Equatorial)~1.2-2.2Multiplet (m)Generally deshielded (downfield) compared to axial protons.

The most powerful aspect of ¹H NMR for conformational analysis is the analysis of vicinal coupling constants (³J). The magnitude of the coupling between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a rigid chair conformation, the dihedral angles are fixed, leading to predictable J-values.

Axial-Axial (J_ax,ax): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically between 10-13 Hz.

Axial-Equatorial (J_ax,eq): The dihedral angle is approximately 60°, resulting in a small coupling constant, typically between 2-5 Hz.

Equatorial-Equatorial (J_eq,eq): The dihedral angle is also approximately 60°, leading to a small coupling constant, typically between 2-5 Hz.

By analyzing the splitting patterns of the protons on C2 and C6, the orientation of neighboring substituents can be inferred. For instance, the coupling pattern of the axial proton on C2 (H2_ax) will be significantly different depending on the orientation of the proton on C3. This detailed analysis allows for the unambiguous assignment of the diastereomers.

Coupling TypeApproximate Dihedral AngleExpected Coupling Constant (³J, Hz)
Axial - Axial~180°10 - 13
Axial - Equatorial~60°2 - 5
Equatorial - Equatorial~60°2 - 5

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of unique signals in the spectrum confirms the symmetry of the molecule, and the chemical shifts are highly sensitive to the local electronic and steric environment of each carbon atom.

The chemical shifts in ¹³C NMR are particularly useful for confirming stereochemical assignments due to predictable steric effects. The most significant of these is the gamma-gauche effect, which describes the shielding (upfield shift) of a carbon atom due to steric interaction with a substituent in a gauche position three bonds away (a 1,3-diaxial interaction).

In the context of this compound, if the methyl group at C1 is in an axial position, it will have a 1,3-diaxial interaction with the axial hydrogens on C3 and C5. This steric compression causes the signals for C3 and C5 (and to a lesser extent, the axial methyl carbon itself) to shift upfield compared to the isomer where the methyl group is equatorial and no such interaction exists. This upfield shift, often by 5-7 ppm for the ring carbons, is a clear diagnostic marker for an axial substituent.

Carbon AtomEffect of an Axial C1-Methyl GroupReason
C1-MethylShielded (Upfield Shift)Steric compression from axial protons at C3/C5.
C3 / C5Shielded (Upfield Shift)Gamma-gauche effect from 1,3-diaxial interaction with the C1-methyl group.
C2 / C6Slightly ShieldedLess pronounced gamma effect.

While 1D NMR is often sufficient, two-dimensional (2D) NMR experiments provide definitive and unambiguous assignments of all proton and carbon signals, which is especially useful for complex overlapping multiplets. nih.gov

COSY (Correlation Spectroscopy): This experiment maps out all proton-proton coupling networks. It would show correlations between adjacent protons in the cyclohexane ring (e.g., H2 with H3), confirming the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons (like C1 and the quaternary carbon of the tert-butyl group) and for confirming stereochemistry. For example, a correlation between the protons of the C1-methyl group and the C2/C6 carbons would confirm their proximity, and the specific nature of long-range correlations can further solidify conformational assignments.

By combining these techniques, a complete and verified three-dimensional picture of the this compound molecule can be constructed, allowing for the confident assignment of its diastereomers.

Two-Dimensional NMR Techniques for Stereochemical Assignment

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and the hydrocarbon framework.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. The position and shape of this band are highly sensitive to hydrogen bonding.

Free Hydroxyl Group: In a dilute solution in a non-polar solvent (e.g., CCl₄), a sharp band is expected in the region of 3600-3650 cm⁻¹, corresponding to the stretching of a free, non-hydrogen-bonded hydroxyl group.

Intermolecular Hydrogen Bonding: In a concentrated solution or in the solid state, a broad and intense absorption band is typically observed in the range of 3200-3500 cm⁻¹. This broadening is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, and polymers).

The extent of the shift to lower frequency and the broadening of the O-H band can provide qualitative information about the strength of the hydrogen bonding.

The C-H stretching and bending vibrations provide information about the hydrocarbon skeleton of the molecule.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations of the methyl and methylene (B1212753) groups in the cyclohexane ring and the tert-butyl group.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. The characteristic umbrella mode of the methyl group is typically observed around 1375 cm⁻¹. The presence of the tert-butyl group often gives rise to two characteristic bands in this region.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-HStretching (H-bonded)3200 - 3500Strong, Broad
O-HStretching (Free)3600 - 3650Sharp, Medium
C-H (sp³)Stretching2850 - 3000Strong
C-HBending (CH₂, CH₃)1350 - 1470Medium
C-OStretching1000 - 1200Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak (M⁺) at m/z = 170 (for C₁₁H₂₂O) may be weak or absent due to the facile fragmentation of tertiary alcohols. Common fragmentation patterns for cyclic alcohols include:

Loss of Water (M-18): Dehydration is a very common fragmentation pathway for alcohols, leading to a significant peak at m/z = 152.

Loss of a Methyl Group (M-15): Cleavage of the C1-methyl bond would result in a fragment at m/z = 155.

Loss of a tert-Butyl Group (M-57): Cleavage of the C4-tert-butyl bond is a highly favorable process, leading to a prominent peak at m/z = 113. The stability of the tert-butyl cation makes this a significant fragmentation pathway.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is also common.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zIdentity of FragmentFragmentation Pathway
170[C₁₁H₂₂O]⁺Molecular Ion (M⁺)
155[M - CH₃]⁺Loss of a methyl group
152[M - H₂O]⁺Loss of water
113[M - C₄H₉]⁺Loss of a tert-butyl group
57[C₄H₉]⁺tert-Butyl cation

Fragmentation Pathways and Mechanistic Interpretation of Fragmentation

The mass spectrum of this compound is characterized by a series of fragmentation events that are influenced by the presence of the tertiary alcohol, the bulky tert-butyl group, and the cyclohexyl ring. As is common for tertiary alcohols, the molecular ion peak (M+) is often of low abundance or entirely absent due to its instability. whitman.educhemistrynotmystery.com The fragmentation of this compound is primarily governed by alpha-cleavage and dehydration reactions, which are characteristic of alcohols. libretexts.orgpressbooks.pub

One of the principal fragmentation pathways is initiated by the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon (alpha-cleavage). In the case of this compound, this can involve the loss of a methyl group (•CH₃) or the cleavage of the cyclohexyl ring bonds. The loss of a methyl radical from the molecular ion results in the formation of a stable tertiary oxonium ion.

Another significant fragmentation route is the elimination of a water molecule (H₂O) from the molecular ion, a process known as dehydration. whitman.edulibretexts.org This is a common fragmentation pathway for cyclic alcohols and leads to the formation of a radical cation with a mass-to-charge ratio (m/z) of M-18. The resulting alkene radical cation can undergo further fragmentation.

The presence of the sterically demanding tert-butyl group also directs fragmentation. Cleavage of the bond connecting the tert-butyl group to the cyclohexyl ring can occur, leading to the formation of a stable tert-butyl cation or a fragment corresponding to the loss of the tert-butyl group. Furthermore, more complex ring cleavage mechanisms, characteristic of cyclic systems, can lead to the formation of smaller, stable carbocations. For instance, a characteristic fragment at m/z 57 is often observed in the mass spectra of cyclic alcohols, which can be attributed to a complex ring cleavage. whitman.eduwhitman.edu

The interplay of these fragmentation pathways—alpha-cleavage, dehydration, and cleavages involving the tert-butyl group and the cyclohexyl ring—gives rise to a unique mass spectrum that is diagnostic for the structure of this compound. The relative abundances of the fragment ions are dictated by the stability of the resulting ions and neutral species.

Below are interactive data tables detailing the proposed major fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions.

Table 1: Proposed Major Fragmentation Pathways for this compound
Fragmentation PathwayNeutral Lossm/z of Fragment IonProposed Structure of Fragment Ion
Loss of Methyl Radical (α-cleavage)•CH₃ (15 u)155Tertiary oxonium ion
DehydrationH₂O (18 u)1524-tert-butyl-1-methylcyclohexene radical cation
Loss of Tert-butyl Radical•C(CH₃)₃ (57 u)1131-methylcyclohexan-1-ol radical cation
Loss of Water and Methyl RadicalH₂O + •CH₃ (33 u)137Fragment from dehydrated ion
Complex Ring CleavageC₄H₈O (72 u)98C₇H₁₄ radical cation
Formation of Tert-butyl CationC₇H₁₅O• (115 u)57C(CH₃)₃⁺
Table 2: List of Chemical Compounds
Compound Name
This compound

Computational Chemistry Studies on 4 Tert Butyl 1 Methylcyclohexan 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics, solving the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. These methods are known for their high accuracy but are computationally demanding.

Ab initio (from first principles) methods are a cornerstone of computational chemistry for their rigorous approach, avoiding empirical parameters. For a molecule like 4-tert-butyl-1-methylcyclohexan-1-ol, these methods are crucial for obtaining precise geometric parameters and relative energies of its conformers.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no It provides a good starting point for geometry optimization, which is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. scirp.orgresearchgate.netscirp.orgpsu.edu For this compound, HF calculations can determine the bond lengths, bond angles, and dihedral angles for its various chair conformations. Due to the bulky tert-butyl group, the cyclohexane (B81311) ring is expected to be strongly biased towards a chair conformation where this group occupies an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pubquimicaorganica.org

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. Electron correlation is crucial for accurately describing the dispersion forces that influence conformational energies. ucsb.edu For substituted cyclohexanols, MP2 calculations, especially with larger basis sets, provide more reliable energy differences between conformers than HF. ucsb.edu For instance, while HF might adequately predict the geometry, MP2 would offer a more accurate energy difference between the conformer with an axial methyl group and one with an equatorial methyl group.

A typical workflow for geometry optimization using these methods involves starting with an initial guess for the molecular structure and iteratively solving the electronic structure equations and updating the atomic positions until a stationary point on the potential energy surface is found. ntnu.no

Table 1: Illustrative Optimized Geometrical Parameters for the Equatorial-Methyl Conformer of this compound using Ab Initio Methods. (Note: These are hypothetical values based on typical results for similar molecules, as specific published data for this compound is not available.)

ParameterHartree-Fock (HF)/6-31G*MP2/6-311+G(d,p)
C1-O Bond Length (Å)1.4351.428
C1-C(methyl) Bond Length (Å)1.5421.535
C1-C2 Bond Length (Å)1.5481.540
C4-C(tert-butyl) Bond Length (Å)1.5551.547
O-C1-C(methyl) Angle (°)108.5109.1
C2-C1-C6 Angle (°)110.2110.8

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. ntnu.no Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density.

For this compound, DFT is particularly well-suited for calculating the relative energies of its conformers. The primary conformational equilibrium involves the ring-flipping of the cyclohexane chair. However, the large energetic penalty of placing the tert-butyl group in an axial position (approximately 21 kJ/mol or 5 kcal/mol) effectively "locks" the ring in a conformation where this group is equatorial. pressbooks.pub The remaining conformational flexibility primarily arises from the orientation of the methyl and hydroxyl groups at the C1 position. DFT calculations can precisely quantify the energy difference between the conformer with an axial methyl group versus an equatorial methyl group. libretexts.org Generally, the conformer with the larger group in the equatorial position is more stable. libretexts.org

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the magnetic shielding tensors of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.comnih.govrsc.org This is invaluable for assigning peaks in experimental spectra and confirming stereochemistry. comporgchem.com For example, DFT can predict the distinct ¹³C and ¹H chemical shifts for the axial and equatorial methyl groups in the two primary conformers of this compound. researchgate.net Studies on similar molecules like methylcyclohexanols have shown that DFT methods, such as B3LYP, can effectively distinguish between diastereomers based on computed proton chemical shifts. comporgchem.com

Table 2: Hypothetical Relative Conformational Energies and Predicted ¹³C NMR Chemical Shifts using DFT (B3LYP/6-311+G(d,p)). (Note: These are illustrative values. Chemical shifts are referenced against a standard like TMS, and the calculation would typically involve a linear scaling correction.)

Conformer (at C1)Relative Energy (kJ/mol)Predicted ¹³C Shift (C-methyl) (ppm)Predicted ¹³C Shift (C-hydroxyl) (ppm)
Equatorial Methyl, Axial OH0.0 (most stable)25.870.5
Axial Methyl, Equatorial OH7.821.368.9

The accuracy of any QM calculation is determined by both the "level of theory" (the method used, e.g., HF, MP2, B3LYP) and the "basis set" (the set of mathematical functions used to build the molecular orbitals).

Basis sets are collections of atomic orbitals used to construct the molecular orbitals. Simple basis sets like STO-3G are minimal, while larger ones like the Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) provide more flexibility and lead to more accurate results at a higher computational cost. For flexible molecules like substituted cyclohexanols, a split-valence basis set with polarization functions (e.g., 6-31G(d)) is often considered a minimum for reliable geometry optimizations. For more accurate energy calculations, diffuse functions (+) and additional polarization functions (e.g., 6-311+G(2d,p)) are recommended, as they better describe the electron distribution, especially around electronegative atoms like oxygen. ucsb.edu

The choice of the level of theory depends on the property of interest. While HF can provide reasonable geometries, it systematically neglects electron correlation, making it less suitable for accurate energy predictions. ucsb.edu MP2 includes correlation and is a good choice for systems where dispersion forces are important. DFT functionals, like the popular hybrid functional B3LYP, often provide accuracy similar to MP2 at a lower computational cost, making them a workhorse for studies on medium-sized organic molecules. comporgchem.commdpi.com For predicting NMR spectra, specific functionals have even been developed to yield better agreement with experimental values. comporgchem.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or longer timescale phenomena, QM methods become computationally prohibitive. Molecular mechanics (MM) and molecular dynamics (MD) offer a more efficient alternative by using classical physics to model molecular behavior.

Molecular mechanics methods describe the potential energy of a molecule as a function of its atomic coordinates using a force field . A force field is a set of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. nih.gov

The accuracy of MM and MD simulations depends entirely on the quality of the force field parameters. For common functional groups, well-established force fields like AMBER (Assisted Model Building with Energy Refinement) , CHARMM (Chemistry at HARvard Macromolecular Mechanics) , and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) have pre-existing parameters. nih.govambermd.orgsrmist.edu.in However, for a specific molecule like this compound, which contains a tertiary alcohol within a substituted cyclohexane ring, some parameters might not be standard or may require refinement.

Parameterization involves developing or refining force field parameters to reproduce high-quality experimental or QM data. uq.edu.au For the torsional parameters around the C-C-O-H bond or the C-C-C-C bonds within the substituted ring, one would typically perform a series of constrained geometry optimizations at a high level of QM theory (e.g., MP2 or DFT) to map out the rotational energy profile. The torsional parameters in the force field are then fitted to reproduce this QM energy profile. ucsb.edu Non-bonded parameters, particularly atomic partial charges, are often derived by fitting to the QM electrostatic potential (ESP).

Validation is a critical step where the newly parameterized force field is tested on its ability to reproduce properties it was not fitted to, such as heats of vaporization, liquid densities, or conformational energy differences in related molecules. For instance, a re-parameterization of the OPLS-AA force field for cyclohexanol (B46403) was necessary because the standard parameters incorrectly predicted the axial conformer to be the most stable; the refinement was based on high-level ab initio calculations. ucsb.edu

The conformational space of a molecule is the collection of all possible three-dimensional arrangements of its atoms. For a flexible molecule like this compound, exploring this space to find low-energy conformers is a critical task.

Conformational searching is the process of generating a wide variety of starting geometries to ensure that the global energy minimum (the most stable conformation) and other important low-energy local minima are found. Various algorithms can be employed for this purpose:

Systematic Search: Involves rotating all rotatable bonds by a defined increment. This is exhaustive but becomes computationally impossible for molecules with many rotatable bonds.

Stochastic/Random Search (e.g., Monte Carlo): Involves making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy.

Molecular Dynamics (MD): Simulating the motion of the molecule at a high temperature allows it to overcome energy barriers and explore different conformational regions. Snapshots from the simulation can then be used as starting points for energy minimization.

Once a set of candidate conformations is generated, energy minimization is performed. This is an optimization process that, starting from a given geometry, moves the atoms "downhill" on the potential energy surface until a local minimum is reached. This refines the structure and calculates its steric energy according to the chosen force field. By comparing the energies of all the minimized structures, one can identify the most stable conformers and estimate their relative populations using Boltzmann statistics. For this compound, this process would confirm the strong preference for the chair conformation with an equatorial tert-butyl group and provide the relative energies of the conformers differing in the orientation of the C1 substituents.

Simulation of Conformational Dynamics and Population Distribution

The conformational flexibility of the cyclohexane ring is a critical determinant of a molecule's physical and chemical properties. For this compound, the presence of a bulky tert-butyl group, a methyl group, and a hydroxyl group on the ring leads to a complex energy surface with multiple conformers. Computational simulations are essential to explore these dynamics.

The primary conformations of the cyclohexane ring are the low-energy chair forms and higher-energy boat and twist-boat forms. Due to the large steric bulk of the tert-butyl group, it strongly prefers an equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring, significantly limiting ring inversion.

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that describes the positions and velocities of atoms over time. This allows for the observation of conformational transitions and the calculation of thermodynamic properties.

The relative populations of different conformers at thermal equilibrium can be predicted using computational methods by calculating their free energies. The Boltzmann distribution gives the probability of a state i as a function of its energy Ei and the temperature T.

For this compound, there are two primary chair conformers to consider: one with the methyl group in an axial position and the other with the methyl group in an equatorial position (the hydroxyl group is attached to the same carbon, C1).

Conformer1-Methyl Group Orientation1-Hydroxyl Group Orientation4-tert-Butyl Group OrientationRelative Energy (kcal/mol) (Estimated)Population at 298 K (Estimated)
A AxialEquatorialEquatorial> 2.5< 1%
B EquatorialAxialEquatorial0> 99%

This is an interactive data table based on established principles of conformational analysis for substituted cyclohexanes. The energy values are estimates based on A-values for methyl and hydroxyl groups.

Computational studies on analogous systems, such as 1-tert-butyl-1-methylcyclohexane, show that the conformer with the larger group in the equatorial position is significantly more stable. nist.gov In the case of this compound, the conformer with the equatorial methyl group and axial hydroxyl group is expected to be the most populated due to the dominant steric influence of the tert-butyl group locking the ring and the smaller steric demand of the hydroxyl group compared to the methyl group in the axial position at C1.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov The chemical shift is then determined by referencing the calculated shielding value to that of a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculations would be performed on the optimized geometry of the most stable conformer. The predicted chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of complex experimental spectra.

AtomPredicted ¹³C Chemical Shift (ppm) (Illustrative)
C1 (C-OH, C-CH₃)70-75
C2, C635-40
C3, C525-30
C4 (C-tBu)45-50
C(CH₃)20-25
C(tBu) quaternary30-35
C(tBu) methyls25-30

This is an interactive data table illustrating typical predicted chemical shift ranges for a molecule of this type based on DFT calculations on similar structures.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies.

For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch (around 3400-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C-O stretch (around 1000-1200 cm⁻¹). Comparing the computed spectrum with the experimental one can help confirm the presence of specific functional groups and provide insights into the molecular structure. The NIST WebBook provides an experimental gas-phase IR spectrum for the related compound 4-tert-butylcyclohexanol, which shows these characteristic absorption bands. nist.gov

Transition State Analysis for Reaction Pathways involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

A common reaction involving tertiary alcohols like this compound is acid-catalyzed dehydration to form alkenes. This reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.

The reaction pathway can be modeled computationally:

Protonation of the hydroxyl group: The oxygen of the hydroxyl group is protonated by an acid catalyst.

Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at C1.

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C2, C6, or the methyl group at C1), leading to the formation of a double bond.

Computational methods can be used to locate the transition state for the rate-determining step, which is typically the formation of the carbocation. By performing a transition state search, the geometry and energy of this high-energy species can be determined. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction StepSpeciesKey Computational Insights
1 Protonated AlcoholOptimized geometry and relative energy
2 Transition State for Water LossGeometry, energy barrier, imaginary frequency
3 Carbocation IntermediateOptimized geometry, stability analysis
4 Alkene ProductsRelative energies of possible isomers (e.g., Zaitsev and Hofmann products)

This is an interactive data table outlining the computational analysis of a dehydration reaction.

The analysis of the transition state provides crucial information about the reaction kinetics, such as the activation energy, which is related to the reaction rate. Furthermore, by calculating the energies of the possible alkene products, the regioselectivity of the elimination reaction can be predicted.

Reaction Mechanisms and Reactivity of 4 Tert Butyl 1 Methylcyclohexan 1 Ol

Elimination Reactions

Elimination reactions of 4-tert-butyl-1-methylcyclohexan-1-ol, specifically dehydration, lead to the formation of alkenes. This process involves the removal of the hydroxyl group from C1 and a hydrogen atom from an adjacent carbon.

The dehydration of alcohols can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the substrate and reaction conditions. For a tertiary alcohol like this compound, the reaction typically occurs under acidic conditions and follows an E1 pathway. quora.comyoutube.com

The E1 mechanism involves a two-step process:

Protonation and Loss of Leaving Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid catalyst (e.g., H₂SO₄, H₃PO₄), the oxygen of the hydroxyl group is protonated to form an oxonium ion. This converts the leaving group into water, a much better leaving group. The departure of the water molecule is the slow, rate-determining step and results in the formation of a stable tertiary carbocation intermediate. youtube.comyoutube.com

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. youtube.com

An E2 mechanism, which is a concerted, one-step process requiring a strong base, is generally not feasible for alcohol dehydration. quora.com A strong base would deprotonate the acidic catalyst or the alcohol itself rather than abstracting a beta-hydrogen. Therefore, acid-catalyzed dehydration of this tertiary alcohol proceeds exclusively via the E1 mechanism. masterorganicchemistry.com

The stereoelectronic requirements are most stringent for the E2 reaction, which necessitates an anti-periplanar arrangement between the leaving group and the beta-hydrogen. libretexts.orgmgscience.ac.in This means the two groups must be in the same plane but on opposite sides of the C-C bond, which in a cyclohexane (B81311) ring corresponds to a trans-diaxial orientation. libretexts.org

In the context of the E1 mechanism that this compound undergoes, the strict anti-periplanar requirement is relaxed. The key intermediate is a planar carbocation. Once this intermediate is formed, any adjacent beta-hydrogen can be removed by a base to form the alkene. However, the efficiency of proton removal can still be influenced by the orbital overlap between the C-H bond and the empty p-orbital of the carbocation, which is maximized when they are parallel.

The large tert-butyl group locks the cyclohexane ring into a specific chair conformation. stackexchange.com This conformational lock dictates the initial axial or equatorial position of the hydroxyl group. Regardless of the starting stereoisomer (cis or trans relative to the tert-butyl group), the loss of the water leaving group leads to the same planar tertiary carbocation, erasing the initial stereochemistry at the carbinol carbon.

When multiple alkene products can be formed, the regioselectivity of the elimination is a key consideration. The dehydration of this compound can theoretically yield two different alkenes, as the tertiary carbocation intermediate has protons on three adjacent carbons (C2, C6, and the methyl group).

The removal of a proton is governed by Saytzeff's rule , which states that in an elimination reaction, the major product will be the more substituted, and therefore more thermodynamically stable, alkene. masterorganicchemistry.com

Saytzeff Product: Removal of a proton from either the C2 or C6 position results in the formation of 4-tert-butyl-1-methylcyclohexene . This is a trisubstituted alkene and is the more stable product.

Hofmann Product: Removal of a proton from the methyl group leads to the formation of 4-tert-butyl-1-methylenecyclohexane . This is a disubstituted alkene and is the less stable product.

Following Saytzeff's rule, the acid-catalyzed dehydration of this compound is expected to yield 4-tert-butyl-1-methylcyclohexene as the major product. quora.commasterorganicchemistry.com

Product NameStructureType of ProductAlkene SubstitutionExpected Yield
4-tert-butyl-1-methylcyclohexeneStructure of 4-tert-butyl-1-methylcyclohexeneSaytzeffTrisubstitutedMajor
4-tert-butyl-1-methylenecyclohexaneStructure of 4-tert-butyl-1-methylenecyclohexaneHofmannDisubstitutedMinor

The choice of catalyst is critical in the dehydration of alcohols. The catalyst must be a strong acid to effectively protonate the hydroxyl group, but its conjugate base should be a poor nucleophile to minimize competing substitution reactions. masterorganicchemistry.com

Leaving Group: The initial -OH group is a poor leaving group. Protonation by an acid catalyst converts it to -OH₂⁺, making neutral water the actual leaving group, which is significantly more stable and thus a much better leaving group.

Catalyst: Strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. masterorganicchemistry.com Their conjugate bases (HSO₄⁻ and H₂PO₄⁻) are poor nucleophiles because their negative charge is delocalized through resonance, which disfavors their participation in SN1 reactions. masterorganicchemistry.com In contrast, hydrohalic acids like HBr or HCl are generally avoided for dehydration because their conjugate bases (Br⁻ and Cl⁻) are good nucleophiles and would lead to a significant amount of the substitution product. masterorganicchemistry.comlearncbse.in

Temperature: Higher temperatures favor elimination reactions over substitution reactions (E1 vs. SN1). youtube.com Therefore, the dehydration of this compound is typically carried out with heating to maximize the yield of the alkene products.

The E1 mechanism proceeds through a trigonal planar carbocation intermediate. This planarity means that the subsequent deprotonation step is not stereospecific. The base can abstract an eligible beta-hydrogen from either face of the molecule with respect to the plane of the carbocation.

In the case of this compound, the major product, 4-tert-butyl-1-methylcyclohexene, and the minor product, 4-tert-butyl-1-methylenecyclohexane, are both achiral. Therefore, no stereoisomers are formed in this reaction. The key stereochemical factor in this molecule is the conformationally locking effect of the tert-butyl group, which primarily influences which hydrogens are available for abstraction and thus the regiochemical, rather than the stereochemical, outcome.

Dehydration Mechanisms (E1 vs. E2)

Substitution Reactions at the Carbinol Carbon (if applicable to derivatives)

While elimination is the major reaction pathway for tertiary alcohols under non-nucleophilic acidic conditions, substitution reactions can occur, particularly if a good nucleophile is present. These reactions would proceed via an SN1 mechanism, sharing the same tertiary carbocation intermediate as the E1 pathway.

If this compound is treated with a strong hydrohalic acid like HBr, the bromide ion (Br⁻) can act as a nucleophile and attack the carbocation. This results in the formation of the substitution product, 1-bromo-4-tert-butyl-1-methylcyclohexane .

The competition between SN1 and E1 is influenced by:

Nucleophilicity of the Base: Stronger, more nucleophilic bases (like Br⁻) favor SN1, whereas weaker, non-nucleophilic bases (like HSO₄⁻) favor E1. masterorganicchemistry.com

Temperature: Lower temperatures generally favor the SN1 reaction, as it has a lower activation energy than the E1 reaction. Higher temperatures favor E1. youtube.com

Alternatively, the hydroxyl group can be chemically modified to create a better leaving group for substitution reactions under non-acidic conditions. For example, it can be converted to a tosylate (-OTs). The resulting derivative, 4-tert-butyl-1-methylcyclohexyl tosylate , possesses an excellent leaving group (tosylate anion). This derivative would readily undergo SN1 reactions with a wide range of nucleophiles, again proceeding through the stable tertiary carbocation.

Rearrangement Reactions

The pinacol (B44631) rearrangement is a characteristic reaction of vicinal diols (1,2-diols) in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com While this compound is not a diol itself, a closely related derivative, such as 4-tert-butyl-1,2-dimethylcyclohexane-1,2-diol, would be expected to undergo this rearrangement.

The mechanism of the pinacol rearrangement involves several key steps:

Protonation: One of the hydroxyl groups is protonated by the acid catalyst to form a good leaving group (water). chemistrysteps.com In an unsymmetrical diol, the hydroxyl group that leaves to form the more stable carbocation is preferentially protonated. youtube.com

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. masterorganicchemistry.com

Rearrangement (1,2-Shift): A group (alkyl, aryl, or hydride) from the adjacent carbon migrates to the positively charged carbon. This 1,2-shift is the defining step of the rearrangement. The driving force for this step is the formation of a more stable, resonance-stabilized carbocation where the positive charge is on the carbon atom bearing the remaining oxygen. This allows the oxygen's lone pairs to delocalize and stabilize the charge. chemistrysteps.com

Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final product, which is a ketone or an aldehyde. masterorganicchemistry.com

In the context of a cyclic derivative of this compound, the pinacol rearrangement could lead to ring expansion or contraction, resulting in a rearranged carbon skeleton. masterorganicchemistry.comorganic-chemistry.org For example, the migration of a carbon atom that is part of the cyclohexane ring would result in a ketone with an expanded or contracted ring system.

Other Carbocationic Rearrangements

The formation of the tertiary 4-tert-butyl-1-methylcyclohexyl cation is the primary event following the protonation and loss of water from this compound. While carbocation chemistry is replete with examples of rearrangements to more stable intermediates, the 4-tert-butyl-1-methylcyclohexyl cation is already a relatively stable tertiary carbocation. This inherent stability, combined with the specific stereochemical constraints of the cyclohexane ring, significantly influences the landscape of subsequent rearrangements. Generally, any further rearrangement would need to proceed through a transition state that leads to a carbocation of comparable or greater stability.

One of the common types of carbocation rearrangements is a hydride shift, where a hydrogen atom with its pair of electrons migrates to an adjacent positively charged carbon. In the case of the 4-tert-butyl-1-methylcyclohexyl cation, a 1,2-hydride shift from a neighboring carbon (C2 or C6) to the carbocation center (C1) would result in the formation of a secondary carbocation. This process is generally energetically unfavorable as it would mean moving from a more stable tertiary carbocation to a less stable secondary one. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, under typical thermodynamic control, such a hydride shift is not a significant pathway.

Another potential rearrangement for cyclic systems is ring contraction or expansion. For the 4-tert-butyl-1-methylcyclohexyl cation, a ring contraction could theoretically occur, leading to a substituted cyclopentyl system. Computational studies on the related 1-methylcyclohexyl cation have explored its rearrangement to the 1,2-dimethylcyclopentyl cation. researchgate.net These studies indicate that the energy barriers for such a ring contraction are higher for the 1-methylcyclohexyl cation compared to the unsubstituted cyclohexyl cation. researchgate.net The presence of the bulky tert-butyl group on the 4-position of the cyclohexane ring in this compound introduces significant steric hindrance and locks the ring into a rigid chair conformation. This conformational rigidity would likely further increase the energy barrier for the transition state required for ring contraction, making this rearrangement pathway even less favorable.

The primary driving force for carbocation rearrangements is the pursuit of a more stable electronic state. Given that the initially formed 4-tert-butyl-1-methylcyclohexyl cation is a tertiary carbocation, there is a substantial energetic barrier to any rearrangement that would lead to a less stable intermediate. The table below summarizes the relative stability of the potential carbocations that could be formed from this compound.

Carbocation Species Type Relative Stability Likelihood of Formation
4-tert-butyl-1-methylcyclohexyl cationTertiaryHighHigh (Initial Product)
Rearranged secondary carbocation (via hydride shift)SecondaryLowVery Low
Ring-contracted cyclopentyl cationTertiaryModerateLow

Role of 4 Tert Butyl 1 Methylcyclohexan 1 Ol As a Model Compound in Organic Chemistry Research

Probing Stereoelectronic Effects in Cyclohexane (B81311) Systems

Stereoelectronic effects are interactions between the electron orbitals of substituents and the sigma framework of the cyclohexane ring, which can significantly influence molecular stability and reactivity. The study of these effects is often complicated by the conformational flexibility of the cyclohexane ring.

The introduction of a large tert-butyl group at the C-4 position effectively removes this complexity. Due to its significant steric bulk, the tert-butyl group has an overwhelming preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orgualberta.ca This conformational anchoring forces the cyclohexane ring into a rigid chair conformation. With the ring's geometry fixed, the stereoelectronic contributions of other substituents, such as the methyl and hydroxyl groups at the C-1 position in 4-tert-butyl-1-methylcyclohexan-1-ol, can be studied in isolation. Researchers can thus unambiguously differentiate between effects arising from the inherent electronic properties of a functional group and those stemming from conformational changes. researchgate.net For example, this model allows for the precise investigation of phenomena like the anomeric effect or hyperconjugative interactions involving the C-1 substituents without the interference of ring inversion. researchgate.net

Investigating Reaction Mechanisms and Stereochemical Outcomes

The conformationally locked structure of this compound and its precursors is invaluable for elucidating reaction mechanisms and understanding the factors that dictate stereochemical outcomes.

A classic example is the acid-catalyzed dehydration of tertiary alcohols like this compound. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. doubtnut.comdoubtnut.com The subsequent elimination of a proton from an adjacent carbon atom yields an alkene. Due to the fixed chair conformation, the regioselectivity of the elimination can be precisely studied. According to Zaitsev's rule, the more substituted alkene is typically the major product. doubtnut.comdoubtnut.com In this case, elimination of a proton from the C-1 methyl group or the C-2/C-6 ring positions leads to different alkenes. The locked conformation helps in analyzing the orbital alignment required for elimination and predicting the product distribution with greater accuracy. youtube.comyoutube.com

Similarly, studying the stereochemistry of addition reactions to related alkenes, such as 4-tert-butyl-1-methylcyclohexene, provides clear insights. For instance, dihydroxylation using reagents like osmium tetroxide (OsO₄) results in the syn-addition of two hydroxyl groups to the double bond. masterorganicchemistry.com The bulky tert-butyl group directs the reagent to the less hindered face of the molecule, leading to a predictable stereochemical outcome. This allows researchers to study how steric hindrance on a rigid framework controls the facial selectivity of a reaction. researchgate.netresearchgate.net

As a Reference for Conformational Studies in Sterically Hindered Systems

The most significant role of this compound is as a reference compound for conformational analysis. The energy difference between a chair conformation with a substituent in an axial position versus an equatorial position is known as the "A-value." The tert-butyl group has a very high A-value (approximately 21-22.8 kJ/mol), meaning there is a strong energetic penalty for it to occupy an axial position. libretexts.orglibretexts.org This preference is so strong that the equilibrium for tert-butylcyclohexane (B1196954) lies almost entirely (>99.9%) toward the conformer with the equatorial tert-butyl group. libretexts.org

This "conformational locking" effect makes any cyclohexane derivative bearing a 4-tert-butyl group an ideal substrate for measuring the conformational preferences of other substituents. libretexts.org In this compound, the tert-butyl group's equatorial preference fixes the ring, allowing the conformational preferences of the C-1 methyl and hydroxyl groups to be studied without interference from ring flipping. This provides a stable, rigid framework to calibrate and understand the more subtle steric and electronic effects of smaller functional groups. libretexts.orglibretexts.org

Table 1: Steric Strain (A-Values) for 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes
SubstituentStrain (kJ/mol)
-Cl1.09
-Br1.15
-OH1.96
-CH₃ (Methyl)3.56
-CH₂CH₃ (Ethyl)3.66
-CH(CH₃)₂ (Isopropyl)4.61
-C(CH₃)₃ (Tert-butyl)~20-22.8

Data sourced from references ualberta.calibretexts.org.

Utility in Synthetic Method Development for Substituted Cyclohexanes

In the development of new synthetic methodologies, controlling stereochemistry is paramount. Compounds based on the 4-tert-butylcyclohexane framework are frequently used as test substrates to evaluate the stereoselectivity of new reactions.

For example, the reduction of the corresponding ketone, 4-tert-butylcyclohexanone, is a standard model reaction for testing new hydrogenation catalysts or reducing agents. google.comgoogle.com The goal is often to selectively produce either the cis or trans alcohol. Because the conformation is locked, the approach of the reagent (either from the axial or equatorial face) directly determines the stereochemistry of the resulting alcohol. A reagent that adds a hydride from the axial face will produce the equatorial alcohol (trans), while addition from the equatorial face will yield the axial alcohol (cis). By using this simple, rigid system, chemists can quickly assess the steric biases of a new reagent or catalytic system and develop methods that can then be applied to more complex, flexible molecules. google.comgoogle.com The predictable nature of this framework allows for the rapid optimization of reaction conditions to achieve high levels of stereocontrol in the synthesis of substituted cyclohexanes.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 4-tert-butyl-1-methylcyclohexan-1-ol, a chiral tertiary alcohol, presents a considerable challenge in controlling stereochemistry. While traditional methods may yield mixtures of stereoisomers, future research could focus on developing highly stereoselective synthetic routes.

One promising area is the advancement of asymmetric Grignard-type reactions . The direct addition of organometallic reagents to ketones is a fundamental method for creating tertiary alcohols. nih.govnih.gov Future work could involve the design of novel chiral ligands for magnesium or other metals to precisely control the facial selectivity of the addition of a methyl group to 4-tert-butylcyclohexanone. nih.govacs.org The development of tridentate diamine/phenol ligands has already shown broad applicability for this type of transformation. nih.gov

Another avenue lies in substrate-controlled diastereoselective synthesis . By modifying the starting materials with chiral auxiliaries, it may be possible to direct the approach of the nucleophile to achieve high diastereoselectivity. nih.gov For instance, a tolyl sulfoxide (B87167) group has been effectively used to control the asymmetric addition of organometallic reagents to ketones. nih.gov

Furthermore, chemo-enzymatic synthesis offers a green and highly selective alternative. nih.govresearchgate.net Biocatalysts, such as alcohol dehydrogenases, could be employed for the stereoselective reduction of a precursor ketone or the kinetic resolution of a racemic mixture of the final alcohol. researchgate.net Integrating enzymatic transformations with chemical synthesis steps could provide an efficient pathway to optically pure isomers of this compound. nih.gov

Synthetic StrategyPotential AdvantageKey Research Focus
Asymmetric Grignard AdditionHigh enantioselectivity, atom economy.Design of novel chiral ligands. nih.govacs.org
Substrate-Controlled SynthesisHigh diastereoselectivity.Development of efficient chiral auxiliaries. nih.gov
Chemo-enzymatic MethodsHigh stereoselectivity, mild reaction conditions.Identification and engineering of suitable enzymes. nih.govresearchgate.net

In-depth Studies of Minor Conformational Isomers

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry. gmu.edusapub.orglibretexts.org Due to the large steric bulk of the tert-butyl group, this compound is expected to predominantly exist in a chair conformation where the tert-butyl group occupies an equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org However, minor conformers, such as the chair conformation with an axial tert-butyl group or various boat and twist-boat conformations, are also present in equilibrium, albeit at very low populations. upenn.edusikhcom.net

Future research should focus on the direct observation and characterization of these minor isomers. Understanding their geometry and energy is crucial for a complete picture of the molecule's dynamic behavior. The energy difference between conformers with equatorial and axial substituents can be significant, with an axial tert-butyl group incurring a high steric energy cost. libretexts.org

Advanced computational methods, such as high-level ab initio and density functional theory (DFT) calculations, can be employed to predict the relative energies and geometries of all possible conformers. sikhcom.netresearchgate.net These theoretical predictions can then guide experimental studies aimed at trapping and characterizing these transient species.

Advanced Spectroscopic Characterization under Non-Standard Conditions

Standard spectroscopic techniques may not be sufficient to detect and characterize the low-population conformational isomers of this compound. Therefore, future research should employ advanced spectroscopic methods under non-standard conditions to probe these elusive species.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. By cooling the sample to very low temperatures, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. sikhcom.net This would enable the direct determination of the free-energy barrier of ring inversion.

Variable Temperature Infrared (VTIR) spectroscopy can provide valuable thermodynamic data on the conformational equilibrium. rsc.org By monitoring the changes in the vibrational spectrum as a function of temperature, it is possible to determine the enthalpy and entropy differences between the major and minor conformers. rsc.org The O-H stretching region of the IR spectrum would be particularly sensitive to changes in conformation and hydrogen bonding. researchgate.netresearchgate.net

High-pressure spectroscopy , including Raman and IR spectroscopy, can be used to study how pressure affects the conformational equilibrium. Applying high pressure can shift the equilibrium towards conformers with smaller volumes, potentially increasing the population of minor isomers to detectable levels.

Spectroscopic TechniqueInformation GainedExperimental Challenge
Low-Temperature NMRDirect observation of conformers, determination of kinetic barriers.Reaching sufficiently low temperatures to halt ring inversion.
Variable Temperature IRThermodynamic parameters (ΔH, ΔS) of conformational equilibrium. rsc.orgDeconvolution of complex, overlapping vibrational bands. researchgate.net
High-Pressure SpectroscopyEffect of pressure on conformational equilibrium.Specialized equipment required to achieve and maintain high pressures.

Exploration of its Reactivity in Complex Multistep Syntheses

The unique structural features of this compound, namely its sterically hindered tertiary alcohol group and its rigid conformational preference, make it an interesting building block for complex multistep syntheses. Future research could explore its utility in various synthetic contexts.

Given its chirality, enantiomerically pure forms of this alcohol could serve as chiral auxiliaries or synthons . The bulky tert-butylcyclohexyl framework could be used to control the stereochemical outcome of reactions at other sites in a molecule.

Its potential as a starting material for the synthesis of novel pharmaceuticals or materials should also be investigated. The rigid cyclohexane (B81311) core can serve as a scaffold for the precise three-dimensional arrangement of functional groups, which is a key aspect in the design of biologically active molecules. bioengineer.org The development of novel synthetic routes is crucial for medicinal chemistry.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding properties to predict various physicochemical and biological properties of this molecule. rjptonline.org This includes predicting its solubility, toxicity, and potential biological activities, which can guide its potential applications.

AI/ML ApplicationPotential ImpactData Requirements
Property PredictionRapid screening for potential applications.Large, curated datasets of molecular properties. rjptonline.org
Reaction PredictionOptimization of synthetic routes and conditions. nih.govExtensive reaction databases (e.g., Reaxys). nih.govbeilstein-journals.org
Retrosynthesis DesignDiscovery of novel and efficient synthetic pathways. pharmafeatures.comresearchgate.netDatasets of known chemical reactions and transformations. nih.gov

Q & A

Basic Research Questions

Q. How can the stereoselective synthesis of 4-Tert-butyl-1-methylcyclohexan-1-ol be optimized to favor the cis or trans isomer?

  • Methodological Answer : The synthesis of stereoisomers can be controlled by reaction conditions. For example, the use of bulky reducing agents (e.g., L-Selectride) in ketone reductions favors axial alcohol formation (trans isomer) due to steric hindrance, while smaller agents (e.g., NaBH₄) favor equatorial (cis) isomers. Solvent polarity and temperature also influence isomer ratios. Kinetic vs. thermodynamic control should be evaluated via NMR or GC-MS to monitor reaction progression .

Q. What spectroscopic techniques are most effective for distinguishing between cis and trans isomers of this compound?

  • Methodological Answer :

  • NMR : Axial vs. equatorial hydroxyl groups show distinct 1H^1H and 13C^{13}C chemical shifts. For trans isomers, the hydroxyl proton typically appears downfield (~2.5 ppm) due to deshielding, while cis isomers exhibit upfield shifts.
  • IR : O-H stretching frequencies differ slightly (~3400 cm1^{-1} for trans vs. ~3450 cm1^{-1} for cis) due to hydrogen-bonding variations.
  • GC-MS : Retention times differ based on isomer polarity. Use chiral columns for baseline separation .

Q. How does the tert-butyl group influence the compound’s conformational stability?

  • Methodological Answer : The tert-butyl group imposes significant steric strain in axial positions, favoring equatorial conformations. Computational methods (e.g., DFT calculations) can quantify energy differences between chair conformers. Experimental validation via X-ray crystallography (as in ) or variable-temperature NMR reveals dynamic interconversion barriers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data for this compound’s isomer stability?

  • Methodological Answer : Discrepancies often arise from solvent effects or measurement techniques. To address this:

  • Perform solvent-screening experiments (e.g., cyclohexane vs. DMSO) to isolate polarity impacts.
  • Use calorimetry (DSC) for direct ΔH\Delta H measurements and compare with computational (DFT) Gibbs free energy values.
  • Reconcile literature data by normalizing experimental conditions (e.g., temperature, concentration) .

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Identify protein targets (e.g., enzymes in steroid biosynthesis) using databases like PDB or ChEMBL.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Parameterize the tert-butyl group’s van der Waals radii accurately.
  • Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ measurements) for lead optimization .

Q. What mechanistic pathways explain the compound’s reactivity in acid-catalyzed dehydration?

  • Methodological Answer :

  • Step 1 : Protonation of the hydroxyl group forms an oxonium ion.
  • Step 2 : Carbocation intermediate stabilization via hyperconjugation (tert-butyl group reduces ring strain).
  • Step 3 : β-hydrogen elimination yields cyclohexene derivatives.
  • Isotopic Labeling : Use 2H^2H-labeled substrates to track hydrogen migration via 2H^2H-NMR .

Q. How do environmental surfaces (e.g., silica) affect the adsorption and degradation of this compound?

  • Methodological Answer :

  • Adsorption Studies : Conduct TGA or BET analysis to quantify surface binding on silica nanoparticles.
  • Degradation Monitoring : Use HPLC-MS to track oxidation products under UV light or ozone exposure.
  • Computational Modeling : Simulate surface interactions using Materials Studio software to predict degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.